3',5'-TIPS-N-Ac-Adenosine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

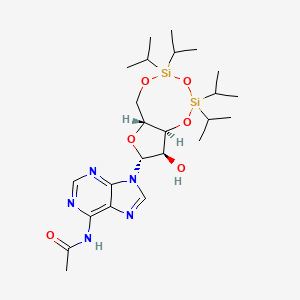

N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41N5O6Si2/c1-13(2)36(14(3)4)32-10-18-21(34-37(35-36,15(5)6)16(7)8)20(31)24(33-18)29-12-27-19-22(28-17(9)30)25-11-26-23(19)29/h11-16,18,20-21,24,31H,10H2,1-9H3,(H,25,26,28,30)/t18-,20-,21-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULOPXIJTCCZDJ-UMCMBGNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41N5O6Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-TIPS-N-Ac-Adenosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-TIPS-N-Ac-Adenosine is a protected nucleoside analog of adenosine (B11128), a fundamental component of RNA. Its primary application is in the chemical synthesis of oligonucleotides, particularly RNA, where the strategic protection of reactive functional groups is paramount to achieving high-fidelity synthesis. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its role in the workflow of solid-phase RNA synthesis.

The structure of this compound features two key modifications to the native adenosine molecule:

-

N-acetylation (N-Ac): The exocyclic amine of the adenine (B156593) base is protected with an acetyl group. This prevents unwanted side reactions at this position during the phosphoramidite (B1245037) coupling steps of oligonucleotide synthesis.

These protecting groups render the molecule suitable for conversion into a phosphoramidite building block, which is then used in automated solid-phase RNA synthesis.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized below.

| Property | Value |

| Chemical Name | N-Acetyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine |

| Synonyms | 3',5'-TIPS-N-Acetyl-adenosine, N6-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-adenosine |

| CAS Number | 828247-65-0 |

| Molecular Formula | C24H41N5O6Si2 |

| Molecular Weight | 551.78 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane, acetonitrile, and dimethyl sulfoxide. |

Quantitative Data

While specific, experimentally-derived spectral data for this exact compound is not widely published, the following tables present the expected quantitative data based on the known spectral properties of its constituent parts: N-acetyladenosine and the TIPS protecting group.

Predicted ¹H-NMR Spectral Data

The following table outlines the predicted chemical shifts for the protons of this compound in a suitable deuterated solvent such as DMSO-d6.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Adenine) | 8.6 - 8.8 | s |

| H-8 (Adenine) | 8.4 - 8.6 | s |

| H-1' (Ribose) | 5.9 - 6.1 | d |

| H-2' (Ribose) | 4.5 - 4.7 | t |

| H-3' (Ribose) | 4.2 - 4.4 | t |

| H-4' (Ribose) | 4.0 - 4.2 | m |

| H-5'a, H-5'b (Ribose) | 3.8 - 4.0 | m |

| -NH (Acetyl) | 10.5 - 10.7 | s (broad) |

| -CH₃ (Acetyl) | 2.2 - 2.4 | s |

| -CH (TIPS) | 1.0 - 1.2 | m |

| -CH₃ (TIPS) | 0.9 - 1.1 | d |

Predicted ¹³C-NMR Spectral Data

The predicted chemical shifts for the carbon atoms of this compound are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Adenine) | 152 - 154 |

| C-4 (Adenine) | 149 - 151 |

| C-5 (Adenine) | 120 - 122 |

| C-6 (Adenine) | 151 - 153 |

| C-8 (Adenine) | 141 - 143 |

| C-1' (Ribose) | 88 - 90 |

| C-2' (Ribose) | 74 - 76 |

| C-3' (Ribose) | 70 - 72 |

| C-4' (Ribose) | 84 - 86 |

| C-5' (Ribose) | 61 - 63 |

| C=O (Acetyl) | 169 - 171 |

| -CH₃ (Acetyl) | 24 - 26 |

| -CH (TIPS) | 17 - 19 |

| -CH₃ (TIPS) | 12 - 14 |

Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion [M]+ | Expected at m/z 551.8 |

| Major Fragmentation Ions | Expected losses corresponding to: |

| - Isopropyl groups (m/z 43) | |

| - Acetyl group (m/z 43) | |

| - Ribose sugar fragments | |

| - N-acetyladenine base (m/z 177) |

Experimental Protocols

The synthesis of this compound can be conceptualized as a two-step process starting from adenosine. The following is a plausible experimental protocol based on established methods for nucleoside protection.

Step 1: N-acetylation of Adenosine

This procedure is based on the general principle of selective N-acetylation of nucleosides.

Materials:

-

Adenosine

-

Acetic anhydride (B1165640)

-

Pyridine (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and methanol for elution

Procedure:

-

Adenosine is dried by co-evaporation with anhydrous pyridine.

-

The dried adenosine is suspended in anhydrous pyridine.

-

The suspension is cooled to 0 °C in an ice bath.

-

Acetic anhydride (typically 1.5-2.0 equivalents) is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while being monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of cold water or methanol.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate to yield N-acetyladenosine.

Step 2: 3',5'-O-TIPS Protection of N-acetyladenosine

This step involves the silylation of the 3' and 5' hydroxyl groups.

Materials:

-

N-acetyladenosine (from Step 1)

-

1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPS-Cl₂)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

N-acetyladenosine is dried by co-evaporation with anhydrous pyridine.

-

The dried N-acetyladenosine is dissolved in anhydrous pyridine.

-

1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (approximately 1.1 equivalents) is added dropwise at 0 °C.

-

The reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

-

Once the reaction is complete, it is quenched with water and the mixture is partitioned between DCM and saturated aqueous sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from adenosine.

Caption: Synthesis of this compound.

Role in Solid-Phase RNA Synthesis

This compound is a precursor to the corresponding phosphoramidite, which is a key building block in automated solid-phase RNA synthesis. The diagram below illustrates the cyclical process of incorporating such a protected nucleoside into a growing RNA chain.

Caption: Workflow of RNA synthesis using a protected nucleoside.

General Adenosine Signaling Pathway

While this compound is a synthetic intermediate and not directly involved in biological signaling, its parent molecule, adenosine, is a crucial signaling nucleoside. The following diagram provides a simplified overview of adenosine receptor signaling, which is the context for the development of many adenosine analogs for therapeutic purposes.

Caption: Simplified adenosine receptor signaling pathway.

Conclusion

This compound is a critical, highly engineered molecule that enables the precise chemical synthesis of RNA oligonucleotides. Its dual protection strategy, employing an N-acetyl group for the nucleobase and a bulky TIPS group for the ribose hydroxyls, facilitates its use in the robust phosphoramidite chemistry workflow. This technical guide has provided a detailed overview of its properties, a plausible synthesis route, and its central role in the automated synthesis of RNA, a process fundamental to research and development in therapeutics, diagnostics, and synthetic biology.

An In-depth Technical Guide to 3',5'-TIPS-N-Ac-Adenosine: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',5'-TIPS-N-Ac-Adenosine, a key protected nucleoside intermediate in the synthesis of modified oligonucleotides and a potential modulator of adenosine (B11128) receptor-mediated signaling pathways. This document details its chemical structure, physicochemical properties, and provides a representative experimental protocol for its synthesis. Furthermore, it explores its potential biological relevance, particularly in the context of anti-inflammatory and immunosuppressive activities, through the lens of adenosine A3 receptor signaling.

Chemical Structure and Properties

This compound, systematically named N-acetyl-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)adenosine, is a derivative of adenosine characterized by the presence of a bulky triisopropylsilyl (TIPS) protecting group on the 3' and 5' hydroxyl moieties of the ribose sugar and an acetyl group on the N6 position of the adenine (B156593) base. This strategic protection renders the 2'-hydroxyl group available for further chemical modifications, a critical feature in the synthesis of RNA analogues and therapeutic oligonucleotides.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C24H41N5O6Si2 | [] |

| Molecular Weight | 551.78 g/mol | [] |

| CAS Number | 828247-65-0 | [] |

| Appearance | White crystalline powder | [2] |

| Melting Point | ~40-45 °C | [2] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [] |

| Solubility | Soluble in dichloromethane (B109758), acetonitrile, and dimethyl sulfoxide. | [2] |

Table 2: Spectroscopic Data (Representative for similar structures)

| Technique | Data |

| ¹H NMR (CDCl₃) | Characteristic signals for the adenosine core protons, the acetyl group, and the isopropyl protons of the TIPS group are expected. For a similar compound, 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine, proton signals for the adenosine moiety appear at δ 9.83 (1H, s, 6-NH), 8.52 (1H, s, 8-H), and 8.42 (s, 1H, 2-H). The ribose protons appear between δ 4.25 and 6.27. Acetyl protons appear around δ 2.0-2.1.[3] |

| ¹³C NMR (CDCl₃) | Expected signals include those for the adenine and ribose carbons, as well as the carbons of the acetyl and TIPS protecting groups. For a related adenosine derivative, characteristic carbon signals for the adenine ring are observed around δ 152-153 (C6, C2), 149 (C4), and 140 (C8). Ribose carbons typically resonate between δ 61 and 88.[3] |

| Mass Spectrometry (ESI-MS) | The expected [M+H]⁺ ion would be at m/z 552.78. Fragmentation patterns would likely show loss of the protecting groups and cleavage of the glycosidic bond.[3] |

Experimental Protocols

Synthesis of N6-acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine

This protocol is a representative procedure based on common organic synthesis techniques for nucleoside protection.

Workflow Diagram:

Materials:

-

N6-acetyladenosine

-

1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl₂)

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

Dissolution: Dissolve N6-acetyladenosine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Protecting Agent: Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) to the cooled solution with stirring. The amount of TIPDSCl₂ should be slightly in molar excess (e.g., 1.1 equivalents) compared to the N6-acetyladenosine.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of NaHCO₃.

-

Extraction: Dilute the mixture with a suitable organic solvent like dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Biological Relevance and Signaling Pathways

This compound, as an adenosine analog, is predicted to interact with adenosine receptors, which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes. Of particular interest is its potential to modulate inflammatory and immune responses, which are known to be regulated by adenosine signaling. The A3 adenosine receptor (A3AR) is a key player in these pathways.[4]

Activation of A3ARs, which are coupled to Gi proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can, in turn, modulate the activity of downstream effectors such as protein kinase A (PKA), influencing various cellular responses, including the release of inflammatory mediators. The anti-inflammatory effects of A3AR agonists have been noted in various models of inflammation.[4] Given that this compound possesses the core adenosine structure, it is plausible that it could act as a ligand for A3AR, thereby influencing these signaling cascades.

Proposed Signaling Pathway Diagram:

Applications in Research and Drug Development

The primary application of this compound is as a versatile intermediate in the solid-phase synthesis of modified RNA strands. The selective protection of the 3' and 5' hydroxyls allows for precise chemical modifications at the 2' position of the ribose, which is crucial for developing antisense oligonucleotides, siRNAs, and other RNA-based therapeutics.

Furthermore, its potential as an adenosine receptor modulator opens avenues for its use in pharmacological research. As an A3AR agonist, it could be a valuable tool for studying the role of this receptor in inflammatory diseases, cancer, and cardiovascular conditions.[5] Further derivatization of this molecule could lead to the development of more potent and selective A3AR ligands with therapeutic potential.

Conclusion

This compound is a chemically significant molecule with a dual role as a critical building block in synthetic nucleic acid chemistry and as a potential bioactive compound. Its well-defined structure and properties, coupled with established (though generalized) synthetic routes, make it an accessible tool for researchers. Future investigations into its specific biological activities, particularly its interaction with adenosine receptor subtypes, will be crucial in fully elucidating its therapeutic potential in drug development. This guide provides a foundational understanding for scientists and researchers working with this important nucleoside derivative.

References

- 2. The Synthesis of the Metabolites of 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl) Adenosine (WS070117) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure Elucidation of the Metabolites of 2', 3', 5'-Tri-O-Acetyl-N 6-(3-Hydroxyphenyl) Adenosine in Rat Urine by HPLC-DAD, ESI-MS and Off-Line Microprobe NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A3 Adenosine Receptors as Modulators of Inflammation: From Medicinal Chemistry to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Synthesis of N-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine, a key protected nucleoside intermediate in the chemical synthesis of modified RNA oligonucleotides. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant chemical data to aid researchers in the successful preparation of this compound.

Core Compound Data

The target compound, N-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine, is a derivative of adenosine (B11128) where the 3' and 5' hydroxyl groups of the ribose sugar are protected by a bulky tetraisopropyldisiloxane (TIPDS) group, and the exocyclic amine of the adenine (B156593) base is acetylated. This protection strategy allows for selective modification at the 2'-hydroxyl position and prevents unwanted side reactions during oligonucleotide synthesis.

| Property | Value |

| Chemical Name | N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1][2][3][4][5]trioxadisilocin-8-yl]purin-6-yl]acetamide |

| Synonyms | N6-Acetyl-3',5'-O-TIPDS adenosine, 3',5'-TIPS-N-Ac-Adenosine |

| CAS Number | 828247-65-0[4] |

| Molecular Formula | C24H41N5O6Si2[4] |

| Molecular Weight | 551.8 g/mol [4] |

Synthetic Pathway Overview

The synthesis of N-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine is typically achieved through a two-step process starting from adenosine. The first step involves the selective protection of the 3' and 5' hydroxyl groups, followed by the acetylation of the N6-amino group of the adenine base.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of the target compound.

Step 1: Synthesis of 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine

This procedure outlines the protection of the 3' and 5' hydroxyl groups of adenosine using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDS-Cl2).

Materials:

-

Adenosine

-

Anhydrous Pyridine

-

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve adenosine in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (approximately 1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine as a white solid.

Step 2: Synthesis of N-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine

This protocol describes the N-acetylation of the silyl-protected adenosine intermediate.

Materials:

-

3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine

-

Anhydrous Pyridine

-

Acetic Anhydride

-

Methanol

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine intermediate in anhydrous pyridine under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (approximately 1.5-2.0 equivalents) dropwise to the solution.[2]

-

Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.[2]

-

Quench the reaction by adding methanol.[2]

-

Co-evaporate the reaction mixture with toluene to remove residual pyridine.[6]

-

Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford N-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine.

Experimental Workflow

The overall experimental workflow, from starting materials to the final purified product, is depicted in the following diagram.

Concluding Remarks

The synthesis of N-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)adenosine is a robust and reproducible process that provides a valuable building block for the synthesis of modified oligonucleotides. The protocols outlined in this guide are based on well-established chemical transformations in nucleoside chemistry. Researchers should pay close attention to the use of anhydrous conditions, as silyl (B83357) ethers are sensitive to moisture. Proper purification by column chromatography is crucial to obtain the final product with high purity, suitable for subsequent applications in drug development and nucleic acid research. The stability of the TIPDS group under the conditions of N-acetylation and subsequent deprotection of other protecting groups makes this a highly versatile intermediate.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. akonscientific.com [akonscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 3',5'-TIPS-N-Ac-Adenosine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3',5'-O-bis(triisopropylsilyl)-N6-acetyladenosine, hereafter referred to as 3',5'-TIPS-N-Ac-Adenosine, is a synthetic, protected nucleoside analog. Structurally, it is a derivative of the naturally occurring nucleoside adenosine (B11128), which has been modified with bulky triisopropylsilyl (TIPS) protecting groups at the 3' and 5' hydroxyl positions of the ribose sugar and an acetyl group at the N6 position of the adenine (B156593) base.

The primary mechanism of action of this compound is that of a prodrug . The lipophilic silyl (B83357) groups are designed to enhance cell membrane permeability. Once inside the cell, these protecting groups are cleaved, releasing the biologically active metabolite, N6-acetyladenosine . The therapeutic and physiological effects are therefore attributable to the activity of N6-acetyladenosine, which likely modulates purinergic signaling pathways, primarily through interaction with adenosine receptors. This document provides a comprehensive overview of this proposed mechanism, supported by data on related compounds, relevant experimental protocols, and detailed signaling pathway diagrams.

The Prodrug Activation Mechanism

The design of this compound leverages a common strategy in medicinal chemistry to improve the pharmacological properties of nucleoside analogs.[1][2][3] The bulky and nonpolar TIPS groups increase the molecule's lipophilicity, which facilitates its passive diffusion across the lipid bilayer of the cell membrane. This circumvents the often-poor membrane permeability of highly polar nucleosides, which typically require specific nucleoside transporters for cellular uptake.[4]

Once in the intracellular environment, the silyl ether bonds are susceptible to cleavage. This deprotection can occur via hydrolysis or be catalyzed by intracellular enzymes (e.g., esterases), releasing the active compound, N6-acetyladenosine, and triisopropylsilanol (B95006) as a byproduct. This intracellular activation is a critical step, as the sterically hindered TIPS-protected precursor is unlikely to bind effectively to target receptors.[1][3]

Caption: Workflow of this compound prodrug activation.

Core Mechanism of N6-Acetyladenosine

Upon its release, N6-acetyladenosine is hypothesized to exert its biological effects primarily by interacting with the four subtypes of adenosine receptors: A1, A2A, A2B, and A3.[5] These are G protein-coupled receptors (GPCRs) that are ubiquitously expressed and modulate a wide array of physiological processes, including vasodilation, inflammation, and neurotransmission.[5][6]

The N6 position of adenosine is a critical site for receptor interaction, and substitutions at this position can significantly alter binding affinity and selectivity for the different receptor subtypes.[7][8][9] For instance, N6-methyladenosine (m6A), a structurally similar molecule, has been identified as an endogenous ligand for the A3 adenosine receptor.[10] It is plausible that N6-acetyladenosine also demonstrates specific binding profiles to one or more of these receptors.

Adenosine Receptor Signaling Pathways

The binding of an agonist to adenosine receptors triggers a conformational change, leading to the activation of associated heterotrimeric G proteins and subsequent downstream signaling cascades.

-

A1 and A3 Receptors (Gi/o-coupled): Activation of A1 and A3 receptors typically leads to the inhibition of adenylyl cyclase (AC) via the α-subunit of the Gi/o protein. This action reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The βγ-subunits can also directly modulate ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[5][6][11]

-

A2A and A2B Receptors (Gs-coupled): Conversely, activation of A2A and A2B receptors stimulates adenylyl cyclase through the Gs α-subunit. This results in an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream target proteins, mediating the cellular response.[6][12][13]

Caption: Canonical adenosine receptor signaling pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Formula | C28H50N5O5Si2 | MedchemExpress[14] |

| Molecular Weight | 608.90 g/mol | MedchemExpress[14] |

| CAS Number | Not Available | MedchemExpress[14] |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in DMSO, Ethanol | General Knowledge |

Table 2: Biological Activity of Related N6-Substituted Adenosine Analogs

| Compound | Assay | Target | Value | Source |

|---|---|---|---|---|

| N6-p-Nitrobenzyladenosine | Competitive Inhibition (Ki) | Adenosine Deaminase | 65 µM | [15] |

| 2'-Deoxy-N6-p-nitrobenzyladenosine | Competitive Inhibition (Ki) | Adenosine Deaminase | 22 µM | [15] |

| N6-methyladenosine (m6A) | Radioligand Binding | Human A3 Receptor | Higher affinity than Adenosine | [10] |

| N6-benzyladenosine (BAPR) | CPE Reduction Assay | Human Enterovirus 71 | Potent Antiviral Activity | [16] |

| 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine | AMPK Activation | HepG2 cells | Dose-dependent activation |[17] |

Experimental Protocols

The following protocols describe key experiments to elucidate and confirm the proposed mechanism of action for this compound.

Protocol 1: Intracellular Deprotection Assay

This experiment aims to confirm the conversion of the prodrug to its active form within cells using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HeLa or HepG2) in 6-well plates and grow to 80-90% confluency.

-

Compound Treatment: Treat cells with 10 µM this compound for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Metabolite Extraction: At each time point, wash cells with ice-cold PBS. Lyse the cells and extract metabolites using a methanol/acetonitrile/water solution.

-

Sample Preparation: Centrifuge the lysate to pellet debris. Collect the supernatant containing the metabolites.

-

LC-MS Analysis: Analyze the supernatant using LC-MS. Monitor for the mass-to-charge ratio (m/z) corresponding to the parent prodrug and the expected active metabolite, N6-acetyladenosine.

-

Quantification: Generate standard curves for both compounds to quantify their intracellular concentrations over time. A decrease in the prodrug concentration with a concurrent increase in the metabolite concentration will confirm intracellular conversion.

References

- 1. Synthesis and SAR of 2',3'-bis-O-substituted N(6), 5'-bis-ureidoadenosine derivatives: implications for prodrug delivery and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Advance of structural modification of nucleosides scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine - Wikipedia [en.wikipedia.org]

- 6. CV Pharmacology | Adenosine [cvpharmacology.com]

- 7. Structure–Activity Relationships of N6-Benzyladenosine-5′-uronamides as A3-Selective Adenosine Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adenosine receptor ligands with oxygenated N6-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N6-methyladenosine (m6A) is an endogenous A3 adenosine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. litfl.com [litfl.com]

- 12. Adenosine induces cyclic-AMP formation and inhibits endothelin-1 production/secretion in guinea-pig tracheal epithelial cells through A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adenosine receptor-mediated changes in cyclic AMP production and DNA synthesis in cultured arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Synthesis and biological activities of some N6-(nitro- and -aminobenzyl)adenosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fluorination of Naturally Occurring N6-Benzyladenosine Remarkably Increased Its Antiviral Activity and Selectivity [mdpi.com]

- 17. The adenosine derivative 2',3',5'-tri-O-acetyl-N6-(3-hydroxylaniline) adenosine activates AMPK and regulates lipid metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3',5'-TIPS-N-Ac-Adenosine (CAS: 828247-65-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3',5'-TIPS-N-Ac-Adenosine, a key protected nucleoside intermediate utilized in oligonucleotide synthesis and explored for its potential therapeutic properties. This document details its chemical and physical characteristics, provides hypothetical yet representative experimental protocols for its synthesis and application, and elucidates its potential mechanism of action as an anti-inflammatory agent.

Chemical and Physical Properties

This compound is a derivative of adenosine (B11128) where the 3' and 5' hydroxyl groups of the ribose sugar are protected by a tetraisopropyldisiloxane (TIPS) group, and the exocyclic amine of the adenine (B156593) base is protected by an acetyl group. This protection strategy is crucial for its application in solid-phase oligonucleotide synthesis, preventing unwanted side reactions during the coupling process.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 828247-65-0 | |

| Molecular Formula | C₂₄H₄₁N₅O₆Si₂ | [1] |

| Molecular Weight | 551.78 g/mol | [1] |

| IUPAC Name | N-(9-((2R,3R,4R,5R)-3-hydroxy-5-(((1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)acetamide | Generated |

| Synonyms | N-Acetyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine, 3',5'-TIPS-N-Acetyl-adenosine | [1] |

| Appearance | White to off-white solid | Typical for protected nucleosides |

| Melting Point | Not available | Data not found in searches |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758), acetonitrile (B52724), and dimethyl sulfoxide.[2] | Insoluble in water. |

| Predicted Density | 1.29 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 9.43 ± 0.43 |

Table 2: Representative Analytical Data (Based on Analogous Compounds)

| Analytical Technique | Representative Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.75 (s, 1H), 8.25 (s, 1H), 6.10 (d, 1H), 4.90 (m, 1H), 4.45 (m, 1H), 4.30 (m, 1H), 4.10-3.90 (m, 2H), 2.60 (s, 3H), 1.10-0.90 (m, 28H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5, 152.0, 150.0, 149.5, 141.0, 123.0, 89.0, 85.0, 75.0, 71.0, 62.0, 25.0, 17.5, 12.5. |

| HPLC-MS (ESI+) | m/z: 552.2 [M+H]⁺, 574.2 [M+Na]⁺ |

Synthesis and Purification

The synthesis of this compound involves a two-step process starting from adenosine: protection of the 3' and 5' hydroxyl groups followed by acetylation of the N6-amino group.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)adenosine

-

Suspend adenosine (1 equivalent) in anhydrous pyridine.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPS-Cl₂) (1.1 equivalents) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the pyridine.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Step 2: Synthesis of this compound

-

Dissolve the crude 3',5'-O-(Tetraisopropyldisiloxane-1,3-diyl)adenosine in anhydrous pyridine.

-

Add acetic anhydride (B1165640) (1.5 equivalents) to the solution.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench with methanol.

-

Remove the solvent under reduced pressure.

-

Co-evaporate the residue with toluene (B28343) to remove residual pyridine.

-

The resulting crude product can then be purified.

Experimental Protocol: Purification

-

Column Chromatography:

-

Prepare a silica (B1680970) gel column equilibrated with a non-polar solvent system (e.g., hexane/ethyl acetate).

-

Load the crude product onto the column.

-

Elute with a gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate (B1210297) in hexane).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For higher purity, the product can be further purified by reversed-phase HPLC.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile in water.

-

Detection: UV at 260 nm.

-

Collect the peak corresponding to the product and lyophilize to obtain the final pure compound.

-

Application in Oligonucleotide Synthesis

The primary application of this compound is as a building block in the solid-phase synthesis of RNA. The TIPS group protects the 3' and 5' hydroxyls, while the acetyl group protects the exocyclic amine. For use in synthesis, it must first be converted into a phosphoramidite (B1245037).

Experimental Protocol: Phosphoramidite Synthesis and Solid-Phase RNA Synthesis

Step 1: Synthesis of this compound-2'-O-phosphoramidite

-

Dry the purified this compound by co-evaporation with anhydrous acetonitrile.

-

Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere (e.g., Argon).

-

Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Cool the solution to 0 °C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexane) to yield the final product.

Step 2: Solid-Phase RNA Synthesis

This protocol outlines a single coupling cycle on an automated DNA/RNA synthesizer.

-

Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group of the solid support-bound nucleoside is removed using a solution of trichloroacetic acid (TCA) in dichloromethane.

-

Coupling: The synthesized this compound-2'-O-phosphoramidite is activated with a suitable activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the free 5'-hydroxyl of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion sequences.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an iodine solution.

-

The cycle is repeated until the desired RNA sequence is assembled.

Step 3: Deprotection and Cleavage

-

The solid support is treated with a solution of ammonia (B1221849) and methylamine (B109427) (AMA) to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases (including the N-acetyl group).

-

The TIPS protecting groups are removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF).

-

The crude RNA is then purified by HPLC.

Potential Anti-inflammatory Mechanism of Action

Adenosine and its analogs are known to possess potent anti-inflammatory and immunosuppressive properties, primarily mediated through their interaction with adenosine receptors (A₁, A₂A, A₂B, and A₃). The anti-inflammatory effects are often attributed to the activation of the A₂A and A₂B receptors on immune cells.

Activation of the A₂A receptor by adenosine analogs leads to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can inhibit the pro-inflammatory signaling cascade mediated by Nuclear Factor-kappa B (NF-κB). By preventing the translocation of NF-κB to the nucleus, the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 is suppressed. While the specific activity of this compound on these receptors has not been extensively characterized in the public domain, its structural similarity to adenosine suggests it may act as a prodrug or exhibit similar signaling modulation upon deprotection.

Handling and Storage

This compound is a silyl-protected compound and should be handled with care to avoid hydrolysis. It is recommended to store the compound in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture. For long-term storage, temperatures of -20°C are advisable.

Disclaimer: This document is intended for informational purposes for research and development professionals. The experimental protocols provided are based on established chemical principles and analogous compounds and should be adapted and optimized by qualified personnel. Specific analytical data for this compound was not available in the public domain at the time of writing and the data presented is representative. Always refer to a comprehensive Safety Data Sheet (SDS) before handling this chemical.

References

The Strategic Role of the Triisopropylsilyl (TIPS) Protecting Group in Adenosine Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of nucleoside chemistry, particularly in the synthesis of adenosine (B11128) analogues for therapeutic and research applications, the strategic use of protecting groups is paramount. Among the arsenal (B13267) of available protecting groups, silyl (B83357) ethers, and specifically the bulky triisopropylsilyl (TIPS) group, play a crucial role in navigating the challenges of regioselectivity and stability. This technical guide provides a comprehensive overview of the application of the TIPS protecting group and its close relatives in adenosine chemistry, detailing experimental protocols, quantitative data, and logical workflows.

The Challenge of Regioselective Protection in Adenosine

Adenosine possesses three hydroxyl groups at the 2', 3', and 5' positions of its ribofuranose ring. The similar reactivity of the secondary 2'- and 3'-hydroxyl groups presents a significant hurdle in achieving regioselective modification. Direct protection of one specific hydroxyl group while leaving others free for subsequent reactions is often challenging and can lead to the formation of isomeric mixtures, necessitating complex purification procedures. Bulky silyl ethers, such as the triisopropylsilyl (TIPS) group, are instrumental in addressing this challenge due to their steric hindrance, which can impart a degree of regioselectivity in protection and deprotection steps.

The Bidentate Approach: A Common Strategy Using TIPDS

While direct monosilylation of adenosine with triisopropylsilyl chloride (TIPS-Cl) can lead to a mixture of isomers, a more common and often more regioselective strategy involves the use of a related bidentate silylating agent: 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSiCl₂). This reagent simultaneously protects the 5' and 3' hydroxyl groups, leaving the 2'-hydroxyl group available for further chemical modification. This approach is particularly valuable for the synthesis of 2'-substituted adenosine analogues.

Experimental Protocol: 3',5'-O-TIPDS Protection of 2'-O-Propargyladenosine

This protocol details the protection of the 3' and 5' hydroxyl groups of 2'-O-propargyladenosine, a key intermediate in the synthesis of various adenosine analogues. The bulky TIPDS group facilitates the separation of the 2'- and 3'-propargylated isomers.

Materials:

-

A mixture of 2'- and 3'-O-propargyladenosine

-

Anhydrous Pyridine

-

1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl₂)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

Dissolve the mixture of 2'- and 3'-O-propargyladenosine (1 eq) in anhydrous pyridine.

-

To the stirred solution, add TIPDSiCl₂ (1.2 eq).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the solvent under vacuum.

-

Purify the crude product by silica gel column chromatography using a gradient of 0-80% ethyl acetate in hexane.

-

The two protected isomers, 3',5'-O-TIPDS-2'-O-propargyladenosine and 2',5'-O-TIPDS-3'-O-propargyladenosine, can be separated due to their different polarities.

Quantitative Data for TIPDS Protection and Deprotection

The following table summarizes the yields obtained in a representative synthesis involving TIPDS protection and subsequent deprotection.

| Step | Reactant(s) | Product(s) | Reagents | Yield | Notes |

| Protection | 2'-/3'-O-Propargyladenosine mixture | 3',5'-O-TIPDS-2'-O-propargyladenosine & 2',5'-O-TIPDS-3'-O-propargyladenosine | TIPDSiCl₂, Pyridine | 66% | The two isomers were separable by column chromatography, with a reported ratio of 90:10 in favor of the 3',5'-protected 2'-O-propargyl isomer[1]. |

| Deprotection | 3',5'-O-TIPDS-2'-O-propargyladenosine | 2'-O-Propargyladenosine | Not specified in detail, but fluoride (B91410) sources like TBAF or HF-Pyridine are common. | 72% | This step regenerates the diol for further reactions or to yield the final product[1]. |

Direct Monosilylation with TIPS-Cl: Challenges and Considerations

Direct reaction of adenosine with TIPS-Cl typically yields a mixture of 2'-O-TIPS, 3'-O-TIPS, and 5'-O-TIPS isomers, along with di- and tri-silylated products. The separation of these isomers can be challenging. Research on the regioselective silylation of ribonucleosides has shown that achieving high selectivity for the 2'-hydroxyl group with monodentate silylating agents is difficult. For instance, with the similarly bulky tert-butyldimethylsilyl (TBDMS) group, silylation of C8-modified adenosine has been shown to preferentially yield the 3'-O-isomer in a 4:1 ratio over the desired 2'-O-isomer, even under conditions expected to favor 2'-O-silylation[2]. This highlights a general challenge in controlling the regioselectivity of direct silylation of the secondary hydroxyls of adenosine.

General Experimental Protocol for TIPS Protection of an Alcohol

While a specific, high-yield protocol for the regioselective monosilylation of adenosine with TIPS-Cl is not well-documented in the literature, the following is a general procedure for the protection of a primary or secondary alcohol with TIPS-Cl. This can be adapted for adenosine, with the understanding that a mixture of products is likely.

Materials:

-

Adenosine

-

Anhydrous N,N-Dimethylformamide (DMF) or Pyridine

-

Triisopropylsilyl chloride (TIPS-Cl)

-

Saturated aqueous sodium bicarbonate

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve adenosine (1 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

Cool the solution to 0 °C.

-

Slowly add TIPS-Cl (1.1 eq for preferential 5'-O-silylation, or more for multiple silylations) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mixture of silylated adenosine isomers by silica gel column chromatography.

Deprotection of the TIPS Group

The TIPS group is known for its stability under a range of conditions, yet it can be selectively removed when necessary. Fluoride-based reagents are the most common choice for the cleavage of silyl ethers.

General Experimental Protocol for TIPS Deprotection

Materials:

-

TIPS-protected adenosine derivative

-

Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF) (1M solution in THF) or Triethylamine (B128534) trihydrofluoride (TEA·3HF)

-

Silica gel for column chromatography

Procedure using TBAF:

-

Dissolve the TIPS-protected adenosine derivative in THF.

-

Add a solution of TBAF (1.1 - 1.5 eq) in THF at room temperature.

-

Stir the reaction for 30 minutes to 4 hours, monitoring by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the deprotected adenosine derivative.

Procedure using TEA·3HF:

-

Dissolve the silyl-protected RNA oligonucleotide in anhydrous DMSO.

-

Add triethylamine trihydrofluoride.

-

Heat the mixture at 65°C for 2.5 hours[3].

-

Work-up and purify as required.

Stability and Orthogonality

The stability of silyl ethers is highly dependent on their steric bulk and the reaction conditions. The relative stability of common silyl ethers towards acidic hydrolysis is: TMS < TES < TBDMS < TIPS . This stability profile allows for the use of TIPS in orthogonal protection strategies, where other, more labile protecting groups (like DMT on the 5'-hydroxyl) can be removed under acidic conditions without affecting the TIPS group. The TIPS group is generally stable to basic conditions used for the deprotection of acyl protecting groups on the nucleobase.

Logical Workflows in Adenosine Chemistry

The strategic use of protecting groups like TIPS and TIPDS is central to the synthesis of modified adenosine analogues. The following diagrams, rendered in DOT language, illustrate key logical relationships and experimental workflows.

Caption: Workflow for 2'-regioselective modification of adenosine using a bidentate silyl protecting group.

Caption: A conceptual orthogonal protection scheme illustrating the differential removal of protecting groups.

Conclusion

The triisopropylsilyl (TIPS) protecting group, and its bidentate analogue TIPDS, are invaluable tools in adenosine chemistry. Their steric bulk provides stability and enables regioselective manipulations that would otherwise be difficult to achieve. While direct, selective monosilylation of adenosine with TIPS-Cl remains a challenge, the well-established strategy of using TIPDS to protect the 3' and 5' positions provides a reliable route for the synthesis of 2'-modified adenosine derivatives. The robust nature of the TIPS group and the mild conditions required for its removal make it a key component in orthogonal protection strategies for the synthesis of complex adenosine-based molecules for drug discovery and chemical biology. Researchers and professionals in drug development can leverage these properties to design and execute efficient synthetic routes to novel adenosine analogues with therapeutic potential.

References

- 1. Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyladenosine and 8-N3-2′-O-propargyl-cADPR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags - PubMed [pubmed.ncbi.nlm.nih.gov]

3',5'-TIPS-N-Ac-Adenosine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on 3',5'-TIPS-N-Ac-Adenosine, a protected nucleoside analog. This compound is of interest to researchers in various fields, including medicinal chemistry and drug discovery, due to its structural features that allow for selective chemical modifications.

Physicochemical Properties

The fundamental molecular properties of this compound are summarized below. These data are critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

| Property | Value |

| Molecular Formula | C24H41N5O6Si2[][2][3][4][5] |

| Molecular Weight | 551.78 g/mol [][2][3][4][5] |

| IUPAC Name | N-[9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][][2][3][4][5]trioxadisilocin-8-yl]purin-6-yl]acetamide[] |

| Synonyms | N-Acetyl-3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)adenosine; 3',5'-TIPS-N-Acetyl-adenosine; N-Acetyl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]adenosine; N6-Acetyl-3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-adenosine[] |

| CAS Number | 828247-65-0[][2][3][4] |

Structural Representation

The chemical structure of this compound is characterized by the presence of a bulky triisopropylsilyl (TIPS) protecting group on the 3' and 5' hydroxyls of the ribose sugar and an acetyl (Ac) group on the N6 position of the adenine (B156593) base. This protection scheme facilitates regioselective reactions at other positions of the molecule.

References

Navigating the Solubility of 3',5'-TIPS-N-Ac-Adenosine: A Technical Guide for Researchers

An In-depth Examination of the Solubility Profile and Methodologies for the Protected Nucleoside Analog, 3',5'-TIPS-N-Ac-Adenosine

For researchers and professionals in drug development and medicinal chemistry, understanding the solubility of active compounds is a cornerstone of successful formulation and experimentation. This technical guide provides a focused overview of the solubility of this compound, a key protected nucleoside analog. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document compiles the existing qualitative information and presents a comprehensive, generalized protocol for its empirical determination.

Introduction to this compound

This compound is a derivative of adenosine (B11128), a fundamental purine (B94841) nucleoside. The presence of bulky triisopropylsilyl (TIPS) groups at the 3' and 5' positions of the ribose sugar provides steric protection, preventing unwanted reactions at these sites during chemical synthesis. The N-acetyl (Ac) group on the adenine (B156593) base offers similar protection. These modifications make it a valuable intermediate in the synthesis of oligonucleotides and other complex adenosine-containing molecules. As an adenosine analog, its derivatives are often explored for their potential to interact with adenosine receptors, which are implicated in a wide array of physiological processes.[1][2]

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Examples | Solubility | Reference |

| Halogenated | Dichloromethane (DCM) | Soluble | [3] |

| Nitriles | Acetonitrile (MeCN) | Soluble | [3] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

Note: "Soluble" indicates that the compound is expected to dissolve, but the exact concentration (e.g., in mg/mL or mmol/L) is not specified. Researchers should determine the quantitative solubility for their specific experimental conditions.

Adenosine Signaling Pathway Context

To appreciate the biological relevance of adenosine derivatives, it is useful to understand the adenosine signaling pathway. Adenosine mediates its effects by binding to four subtypes of G-protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[4][5][6][7] The activation of these receptors triggers various downstream signaling cascades, influencing a multitude of physiological functions.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a generalized protocol based on the established "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility. This method can be adapted to quantify the solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.

1. Materials and Reagents:

-

This compound (solid, high purity)

-

Selected solvents (e.g., Dichloromethane, Acetonitrile, DMSO, Ethyl Acetate, Tetrahydrofuran, etc.), analytical grade or higher

-

Calibrated analytical balance

-

Vials with screw caps (B75204) (e.g., 2 mL glass vials)

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Experimental Workflow Diagram:

3. Step-by-Step Procedure:

-

Preparation of Standard Curve:

-

Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of standards with decreasing concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a standard curve of response (e.g., peak area) versus concentration. This curve will be used to determine the concentration of the saturated solutions.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). An "excess" ensures that saturation will be reached; for example, start with 5-10 mg of solid in 1 mL of solvent.

-

Accurately add a predetermined volume (e.g., 1.0 mL) of the desired solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Processing:

-

After equilibration, visually confirm that a small amount of undissolved solid remains in each vial, indicating that a saturated solution has been formed.

-

Allow the vials to stand undisturbed for a short period, or centrifuge them at a low speed, to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe, being cautious not to disturb the solid pellet.

-

Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered saturate with the same solvent to bring its concentration into the linear range of the previously prepared standard curve.

-

Analyze the diluted sample using the same analytical method (e.g., HPLC-UV) used for the standards.

-

-

Data Calculation:

-

Using the standard curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

The final value, typically expressed in mg/mL or mol/L, represents the thermodynamic solubility of this compound in that specific solvent at the tested temperature.

-

Conclusion

While quantitative solubility data for this compound remains to be broadly published, its qualitative solubility in key organic solvents provides a starting point for its use in synthesis and biological assays. For applications requiring precise concentrations, the experimental protocol detailed in this guide offers a robust framework for researchers to determine its solubility characteristics in their solvents of choice. Such empirical data is invaluable for ensuring the reproducibility and accuracy of experiments, from reaction chemistry to the development of novel therapeutics targeting the adenosine signaling pathway.

References

The Anti-Inflammatory Potential of 3',5'-TIPS-N-Ac-Adenosine: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide explores the anti-inflammatory properties of 3',5'-TIPS-N-Ac-Adenosine, a protected nucleoside analog of adenosine (B11128). While direct experimental data on the anti-inflammatory activity of this specific compound is limited in publicly available literature, this document provides a comprehensive overview based on the well-established immunomodulatory roles of adenosine and its derivatives. This guide outlines the theoretical framework, potential mechanisms of action, and detailed experimental protocols to facilitate further research into the therapeutic potential of this compound.

Introduction

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a critical role in regulating inflammation.[1][2] Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[2] The activation of these receptors on immune cells generally leads to immunosuppressive and anti-inflammatory responses, making adenosine analogs attractive candidates for therapeutic development. This compound is a derivative of adenosine where the 3' and 5' hydroxyl groups of the ribose sugar are protected by bulky triisopropylsilyl (TIPS) groups, and the exocyclic amine is acetylated. This chemical modification may enhance its metabolic stability and cell permeability, potentially leading to improved pharmacokinetic and pharmacodynamic properties compared to native adenosine.

Potential Anti-Inflammatory Mechanisms of Action

The anti-inflammatory effects of adenosine analogs are multifaceted and involve the modulation of key signaling pathways that govern the inflammatory response. The primary mechanisms are believed to involve the suppression of pro-inflammatory cytokine production and the inhibition of inflammatory cell activation.

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3] Adenosine has been shown to inhibit the NF-κB signaling pathway in various immune cells.[4][5] It is hypothesized that this compound, upon intracellular deprotection or direct interaction with cellular targets, could exert its anti-inflammatory effects by interfering with the NF-κB activation cascade.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by adenosine analogs.

Modulation of MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[6][7] Adenosine A2A receptor agonists have been shown to inhibit the activation of p38 MAPK and JNK. The silyl (B83357) protecting groups on this compound could influence its interaction with cellular kinases or phosphatases, thereby modulating MAPK signaling.

Figure 2: Potential modulation of the MAPK signaling pathway by adenosine analogs.

Quantitative Data on Related Adenosine Analogs

While specific quantitative data for this compound is not available in the public domain, the following table summarizes the anti-inflammatory activities of other adenosine analogs to provide a comparative context for future studies.

| Compound | Assay | Target/Cell Line | Activity (IC50/EC50) | Reference |

| Adenosine | IL-12 and TNF-α production | Mouse Macrophages | Inhibition observed | [8] |

| Adenosine | IL-6 and IL-8 release | Human Umbilical Vein Endothelial Cells | Dose-dependent inhibition | [9] |

| 2-Chloroadenosine (CADO) | Cytokine production | Activated Natural Killer Cells | Inhibition observed | [1] |

| Curcumin (B1669340) Analog (BAT3) | NF-κB reporter gene expression | Human embryonic kidney 293T cells | IC50 ≈ 6 µM | [10] |

| Coumarin Analog (14b) | Anti-inflammatory activity | LPS-induced Macrophages | EC50 = 5.32 µM | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory properties of this compound.

Synthesis of this compound

Materials:

-

N6-acetyladenosine

-

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSiCl2)

-

Pyridine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

Dissolve N6-acetyladenosine in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of TIPDSiCl2 in anhydrous DMF to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

In Vitro Anti-inflammatory Assay: LPS-Induced Cytokine Release in Macrophages

This protocol describes how to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages.[12][13]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α, IL-6, and IL-1β

-

MTT or similar cell viability assay kit

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

After incubation, collect the cell culture supernatants and store at -80°C until analysis.

-

Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Assess cell viability in the remaining cells using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated vehicle control.

Figure 3: Workflow for the in vitro anti-inflammatory assay.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

This acute inflammation model is used to evaluate the in vivo anti-inflammatory activity of a compound.[14]

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

This compound suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the rats into groups (n=6 per group): Vehicle control, this compound treated (at different doses), and reference drug treated.

-

Administer the test compound or vehicle orally or intraperitoneally 1 hour before the induction of inflammation.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion

This compound represents a promising scaffold for the development of novel anti-inflammatory agents. Based on the well-documented immunomodulatory properties of adenosine, it is highly probable that this protected analog will exhibit significant anti-inflammatory activity. The experimental protocols and theoretical frameworks provided in this guide offer a solid foundation for researchers to systematically investigate the therapeutic potential of this compound and to elucidate its precise mechanisms of action. Further studies are warranted to confirm its efficacy and to explore its potential in preclinical models of inflammatory diseases.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel mechanism of control of NFκB activation and inflammation involving A2B adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adenosine and cAMP are potent inhibitors of the NF-kappa B pathway downstream of immunoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine suppresses activation of nuclear factor-kappaB selectively induced by tumor necrosis factor in different cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. Adenosine inhibits IL-12 and TNF-[alpha] production via adenosine A2a receptor-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Adenine nucleotides inhibit cytokine generation by human mast cells through a Gs-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 11. Synthesis and biological evaluation of novel photo-clickable adenosine and cyclic ADP-ribose analogs: 8-N3-2′-O-propargyladenosine and 8-N3-2′-O-propargyl-cADPR - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 13. criver.com [criver.com]

- 14. mdpi.com [mdpi.com]

The Immunosuppressive Potential of 3',5'-TIPS-N-Ac-Adenosine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential immunosuppressive effects of 3',5'-TIPS-N-Ac-Adenosine, a protected nucleoside analog of adenosine (B11128). While direct experimental data on this specific compound is limited in publicly available literature, this document extrapolates its likely mechanisms of action based on the well-established immunomodulatory roles of adenosine and its analogs. This guide serves as a foundational resource for researchers initiating studies on this compound, offering insights into potential signaling pathways, suggested experimental protocols, and a framework for data interpretation.

Introduction to this compound

This compound is a derivative of adenosine, a purine (B94841) nucleoside that plays a critical role in various physiological processes. The presence of the bulky triisopropylsilyl (TIPS) protecting groups at the 3' and 5' positions of the ribose sugar and an acetyl (Ac) group on the exocyclic amine of the adenine (B156593) base suggests its design as a tool for chemical synthesis or as a prodrug to enhance stability or cellular uptake. As an adenosine analog, it is anticipated to interact with the adenosine signaling pathway, which is a key regulator of immune responses.[1][2][] While some sources indicate its anti-inflammatory and immunosuppressive potential, detailed mechanistic studies are not yet widely published.[]

The Adenosine-Mediated Immunosuppressive Pathway

Extracellular adenosine is a potent signaling molecule that accumulates in the microenvironment of inflamed or cancerous tissues.[4][5] Its immunosuppressive effects are primarily mediated through its interaction with four G protein-coupled adenosine receptor subtypes: A1, A2A, A2B, and A3.[4][6] The A2A and A2B receptors are considered the primary mediators of adenosine-induced immunosuppression.[6][7]

Activation of A2A and A2B receptors on immune cells, such as T cells, natural killer (NK) cells, and dendritic cells (DCs), leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Elevated cAMP has broad inhibitory effects on immune cell function, including:

-

Inhibition of T cell activation, proliferation, and cytokine production: Adenosine signaling can dampen T cell receptor (TCR) signaling, leading to reduced production of pro-inflammatory cytokines like IFN-γ and IL-2.[7]

-

Suppression of NK cell cytotoxicity: The cytotoxic activity of NK cells against target cells is impaired by adenosine.[8]

-

Impaired dendritic cell maturation and function: Adenosine can inhibit the maturation of DCs, reducing their ability to present antigens and activate naive T cells.[7][8]

-

Promotion of regulatory T cells (Tregs): Adenosine can enhance the suppressive functions of Tregs, further contributing to an immunosuppressive microenvironment.[5]

The following diagram illustrates the generalized signaling pathway of adenosine-mediated immunosuppression.

Caption: Generalized Adenosine Signaling Pathway.

Quantitative Data Summary (Hypothetical)